molecular formula C45H45O6P B12873924 Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite

Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite

Cat. No.: B12873924
M. Wt: 712.8 g/mol
InChI Key: UMOSHLRWGSNPST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite typically involves the reaction of 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite has several scientific research applications:

    Chemistry: Used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Studied for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Used as an antioxidant in the stabilization of polymers and plastics.

Mechanism of Action

The mechanism of action of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite involves its ability to donate electrons, making it an effective antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage. In catalytic applications, it acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is unique due to its specific structure, which provides both antioxidant properties and the ability to act as a ligand in catalytic reactions. Its hydroxyphenyl groups enhance its reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C45H45O6P

Molecular Weight

712.8 g/mol

IUPAC Name

tris[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite

InChI

InChI=1S/C45H45O6P/c1-43(2,31-7-19-37(46)20-8-31)34-13-25-40(26-14-34)49-52(50-41-27-15-35(16-28-41)44(3,4)32-9-21-38(47)22-10-32)51-42-29-17-36(18-30-42)45(5,6)33-11-23-39(48)24-12-33/h7-30,46-48H,1-6H3

InChI Key

UMOSHLRWGSNPST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP(OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O)OC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)O

Origin of Product

United States

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